molecular formula C11H21ClO2 B14403137 Heptyl 2-chlorobutanoate CAS No. 88395-75-9

Heptyl 2-chlorobutanoate

Cat. No.: B14403137
CAS No.: 88395-75-9
M. Wt: 220.73 g/mol
InChI Key: SLAXIYNQTGZROJ-UHFFFAOYSA-N
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Description

Heptyl 2-chlorobutanoate is an organic compound with the molecular formula C11H21ClO2 It is an ester formed from heptanol and 2-chlorobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl 2-chlorobutanoate can be synthesized through the esterification reaction between heptanol and 2-chlorobutanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Heptyl 2-chlorobutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form heptanol and 2-chlorobutanoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chlorobutanoate moiety can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide.

Major Products:

    Hydrolysis: Heptanol and 2-chlorobutanoic acid.

    Reduction: Heptyl butanol.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Heptyl 2-chlorobutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the heptyl ester group into molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of heptyl 2-chlorobutanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of heptanol and 2-chlorobutanoic acid. These interactions can affect cellular processes and metabolic pathways.

Comparison with Similar Compounds

    Heptyl butanoate: Similar ester structure but without the chlorine atom.

    Heptyl acetate: Another ester with a different acid component.

    2-chlorobutanoic acid: The acid component of heptyl 2-chlorobutanoate.

Uniqueness: this compound is unique due to the presence of the chlorine atom in the butanoate moiety, which imparts distinct chemical properties and reactivity compared to other heptyl esters. This uniqueness makes it valuable for specific applications where the chlorine atom plays a crucial role in the compound’s behavior.

Properties

CAS No.

88395-75-9

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

heptyl 2-chlorobutanoate

InChI

InChI=1S/C11H21ClO2/c1-3-5-6-7-8-9-14-11(13)10(12)4-2/h10H,3-9H2,1-2H3

InChI Key

SLAXIYNQTGZROJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(CC)Cl

Origin of Product

United States

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